molecular formula C16H13NO3 B7576891 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester

10(9H)-Acridineacetic acid, 9-oxo-, methyl ester

Cat. No. B7576891
M. Wt: 267.28 g/mol
InChI Key: QGNOKPLSIZYAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridineacetic acid, 9-oxo-, methyl ester is a chemical compound that belongs to the acridine family. It is a yellow crystalline powder that is used in scientific research for various applications.

Scientific Research Applications

  • Interferon Induction and Enhancement :

    • 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester, commonly known as 10-carboxymethyl-9-acridanone or CMA, is a potent inducer of interferon (IFN) in mice. Some structural analogs of CMA, while inactive as interferon inducers themselves, can enhance the serum interferon response when administered with CMA (Inglot et al., 1985).
  • Binding to Serum Albumin :

    • The interaction of 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester (CMA) with proteins, specifically its binding mainly to serum albumins, has been studied. This interaction resembles the first phase of reaction of pharmacologically active ligands with their specific receptor or acceptor proteins (Piasecki et al., 1985).
  • Chemiluminescence and Stability :

    • Derivatives of 9-acridinecarboxylic esters have been developed with hydroxamic and sulphohydroxamic acids, showing promising chemiluminescent properties. These compounds have applications as chemiluminescent labels in various fields, including medical diagnostics (Renotte et al., 2000).
  • Coordination with Metal Ions :

    • 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester (CMA) exhibits coordination ability with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), indicating its potential in metal ion sensing or coordination chemistry applications (Miernik et al., 1989).
  • Macrophage Activation :

    • Analogues of 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester have been used to study the mechanism of interferon induction in mouse bone marrow-derived macrophages. These analogs, while inactive as IFN inducers, can enhance the interferon response when combined with suboptimal doses of CMA (Szulc et al., 1985).
  • Chemiluminogenic Properties in Organic Environments :

    • The chemiluminogenic properties of variously substituted aryl esters of 9-carboxy-10-methylacridinium acid and 9-carboxy-2-methoxy-10-methylacridinium acid have been studied, demonstrating their potential use in chemiluminescent applications (Krzymiński et al., 2010).

properties

IUPAC Name

methyl 2-(9-oxoacridin-10-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-15(18)10-17-13-8-4-2-6-11(13)16(19)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNOKPLSIZYAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10(9H)-Acridineacetic acid, 9-oxo-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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